Ethyl 3-amino-2-(cyclopentylmethyl)propanoate

Description

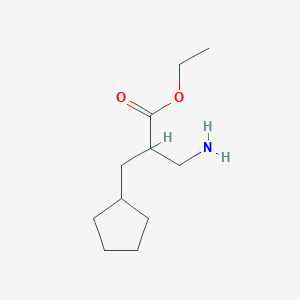

Ethyl 3-amino-2-(cyclopentylmethyl)propanoate is an ethyl ester derivative featuring an amino group at the β-position and a cyclopentylmethyl substituent at the α-position of the propanoate backbone. The cyclopentylmethyl group introduces steric bulk, which may influence solubility, reaction kinetics, and binding interactions in biological systems .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-3-cyclopentylpropanoate |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)10(8-12)7-9-5-3-4-6-9/h9-10H,2-8,12H2,1H3 |

InChI Key |

PXKZLCDHBBYNPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1CCCC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(cyclopentylmethyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 3-amino-2-(cyclopentylmethyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

3-amino-2-(cyclopentylmethyl)propanoic acid+ethanolH2SO4ethyl 3-amino-2-(cyclopentylmethyl)propanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(cyclopentylmethyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Nitro or imine derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2-(cyclopentylmethyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(cyclopentylmethyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-Amino-2-(2,6-Difluorophenyl)Propanoate Hydrochloride

- Structure : Aromatic 2,6-difluorophenyl group at the α-position.

- Key Differences :

- The electron-withdrawing fluorine atoms on the phenyl ring enhance electrophilicity, contrasting with the electron-donating cyclopentylmethyl group.

- Increased steric hindrance in the cyclopentylmethyl derivative may reduce reactivity in nucleophilic substitutions compared to the planar aromatic substituent.

- Applications : Likely used in medicinal chemistry for fluorine-containing drug candidates .

Methyl 3-Amino-2-(Cyclopentylmethyl)Propanoate

- Structure : Methyl ester instead of ethyl.

- Key Differences: Ethyl esters generally exhibit higher lipophilicity, which may improve membrane permeability in drug candidates.

Ethyl 3-(Methylthio)Propanoate

- Structure : Methylthio (-SMe) group at the β-position.

- Key Differences: The thioether group participates in radical reactions and metal coordination, unlike the nucleophilic amino group. Found in pineapple aroma, highlighting the role of non-amino esters in flavor chemistry .

Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)Propanoate

- Structure: Cyano and aromatic substituents.

- Key Differences: The electron-withdrawing cyano group stabilizes negative charges, enabling use in Michael additions. Contrasts with the amino group’s nucleophilic and hydrogen-bonding capabilities .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (α/β) | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | Cyclopentylmethyl (α), NH₂ (β) | Ester, amine | ~211.29 | Pharmaceutical intermediates |

| Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate HCl | 2,6-Difluorophenyl (α), NH₂ (β) | Ester, amine, HCl salt | ~265.72 | Fluorinated drug synthesis |

| Mthis compound | Cyclopentylmethyl (α), NH₂ (β) | Ester (methyl), amine | ~197.26 | Discontinued (stability issues) |

| Ethyl 3-(methylthio)propanoate | - (α), -SMe (β) | Ester, thioether | ~148.24 | Flavor compounds (fruity aroma) |

| Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate | 4-Methylphenyl (α), CN (β) | Ester, nitrile | ~229.28 | Michael addition substrates |

Research Findings and Implications

- Amino Group Reactivity: The β-amino group in this compound enables participation in condensation reactions, such as forming imines or amides, which are critical in peptide and heterocycle synthesis .

- Steric Effects : The cyclopentylmethyl group may hinder crystallization, complicating purification, but could enhance enantioselectivity in asymmetric catalysis .

- Comparative Stability : Methyl esters (e.g., ) are more prone to hydrolysis than ethyl esters, suggesting the ethyl variant may offer improved shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.